Cas no 248607-58-1 (5,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-one)
5,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-one Chemical and Physical Properties
Names and Identifiers
-
- 5,7-Dichloro-3,4-dihydronaphthalen-1(2H)-one
- 5,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-one
- 5,7-Dichloro-3,4-dihydro-2H-naphthalen-1-one
- AMOT0673
- AM9208
- N16929
- Y12023
- 556D206
- 5,7-DICHLORO-2,3,4-TRIHYDRONAPHTHALEN-1-ONE
- AKOS012023713
- 248607-58-1
- 5,7-DICHLORO-2,3,4-TRI HYDRONAPHTHALEN-1-ONE
- MFCD08544415
- AC-31619
- SCHEMBL7815325
- WS-03084
- F1909-1759
-
- Inchi: 1S/C10H8Cl2O/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5H,1-3H2
- InChI Key: PZKHBGYPFVREIL-UHFFFAOYSA-N
- SMILES: ClC1=CC(=CC2C(CCCC=21)=O)Cl
Computed Properties
- Exact Mass: 213.9952203g/mol
- Monoisotopic Mass: 213.9952203g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 17.1
5,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X08385-1g |
5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-one |
248607-58-1 | 95% | 1g |
¥5533.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X08385-100mg |
5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-one |
248607-58-1 | 95% | 100mg |
¥1476.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X08385-250mg |
5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-one |
248607-58-1 | 95% | 250mg |
¥2213.0 | 2024-07-18 | |
| TRC | D267141-100mg |
5,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-one |
248607-58-1 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D267141-500mg |
5,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-one |
248607-58-1 | 500mg |
$ 365.00 | 2022-06-05 | ||
| TRC | D267141-1g |
5,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-one |
248607-58-1 | 1g |
$ 570.00 | 2022-06-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TG504-200mg |
5,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-one |
248607-58-1 | 95% | 200mg |
2858.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TG504-50mg |
5,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-one |
248607-58-1 | 95% | 50mg |
1142.0CNY | 2021-07-15 | |
| eNovation Chemicals LLC | Y1230815-1g |
5,7-Dichloro-3,4-dihydronaphthalen-1(2H)-one |
248607-58-1 | 95% | 1g |
$1200 | 2024-06-03 | |
| Life Chemicals | F1909-1759-0.25g |
5,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-one |
248607-58-1 | 95%+ | 0.25g |
$224.0 | 2023-09-07 |
5,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-one Suppliers
5,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-one Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on 5,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-one
Introduction to 5,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-one (CAS No: 248607-58-1)
5,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-one is a significant compound in the realm of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers worldwide. This tetrahydronaphthalenone derivative, identified by its CAS number 248607-58-1, features a naphthalene core modified with chloro substituents and a tetrahydropyranone moiety. Its molecular structure not only imparts distinct chemical properties but also opens up diverse possibilities for applications in medicinal chemistry and drug development.
The compound’s synthesis involves a series of carefully orchestrated reactions that highlight the versatility of modern organic chemistry techniques. The presence of two chlorine atoms at the 5th and 7th positions relative to the naphthalene ring enhances its reactivity, making it a valuable intermediate in the construction of more complex molecules. This reactivity has been exploited in various synthetic pathways to create pharmacologically active agents.
In recent years, 5,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-one has been the subject of extensive research due to its potential as a precursor in the synthesis of bioactive molecules. Studies have demonstrated its utility in generating derivatives with antimicrobial and anti-inflammatory properties. The tetrahydropyranone scaffold is particularly interesting because it can be functionalized in multiple ways, allowing chemists to tailor the molecule for specific biological targets.
One of the most compelling aspects of this compound is its role in the development of novel therapeutic agents. Researchers have leveraged its structural features to design molecules that interact with biological receptors in unique ways. For instance, modifications to the chlorine substituents can alter the electronic properties of the molecule, influencing its binding affinity and selectivity. Such fine-tuning is crucial for optimizing drug candidates for clinical use.
The pharmaceutical industry has shown particular interest in 5,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-one as a building block for small-molecule drugs. Its ability to undergo various chemical transformations makes it an attractive candidate for library synthesis programs aimed at discovering new therapeutic entities. High-throughput screening methods have been employed to rapidly assess the biological activity of numerous derivatives derived from this core structure.
Recent advancements in computational chemistry have further enhanced the understanding of this compound’s behavior. Molecular modeling studies have provided insights into how changes in its structure affect its interactions with biological targets. These computational approaches complement experimental work by predicting potential drug candidates before they are synthesized in the lab.
The environmental impact of 5,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-one has also been a point of interest among researchers. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Such sustainable practices are essential for ensuring that pharmaceutical production remains viable while minimizing ecological footprints.
The future prospects for 5,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-one are promising as new methodologies continue to emerge in chemical synthesis and drug discovery. Its versatility as an intermediate makes it likely to remain a cornerstone in medicinal chemistry research for years to come. As scientists delve deeper into its potential applications, we can expect even more innovative uses to be uncovered.
In conclusion,5,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-one (CAS No: 248607-58-1) stands as a testament to the ingenuity of modern chemistry. Its unique structure and reactivity have positioned it as a key player in pharmaceutical research and development. As advancements continue at a rapid pace, this compound will undoubtedly play an increasingly important role in shaping the future of medicine.
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